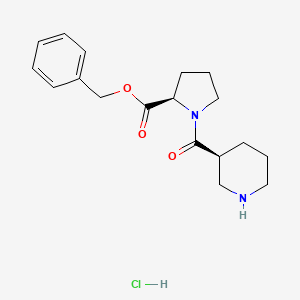

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride

Description

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride is a synthetic compound combining a benzyl ester, a D-proline residue, and an (S)-configured piperidine-3-carbonyl moiety. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications. The compound’s stereochemistry (S-configuration at piperidine and D-configuration at proline) likely influences its biological interactions, such as enzyme binding or receptor affinity .

Properties

Molecular Formula |

C18H25ClN2O3 |

|---|---|

Molecular Weight |

352.9 g/mol |

IUPAC Name |

benzyl (2R)-1-[(3S)-piperidine-3-carbonyl]pyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H24N2O3.ClH/c21-17(15-8-4-10-19-12-15)20-11-5-9-16(20)18(22)23-13-14-6-2-1-3-7-14;/h1-3,6-7,15-16,19H,4-5,8-13H2;1H/t15-,16+;/m0./s1 |

InChI Key |

HWIITPQVKOFXRH-IDVLALEDSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N2CCC[C@@H]2C(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction via Aza-Prins Cyclization

The (S)-piperidine-3-carbonyl moiety is typically synthesized through cyclization reactions that establish stereochemistry early in the synthetic pathway. The aza-Prins cyclization , as reported by Li et al., enables the formation of piperidine derivatives via iminium intermediates generated from homoallylic amines and aldehydes. For example, reacting (S)-configured homoallylic amines with formaldehyde in the presence of ZrCl₄ and NHC-Cu(I) catalysts yields piperidine rings with >90% enantiomeric excess (ee). This method’s trans-selectivity arises from steric hindrance during chloride ion attack on the carbocation intermediate, ensuring axial chirality retention.

Oxidation of Piperidine Alcohols to Carbonyl Derivatives

Following ring formation, oxidation of 3-hydroxypiperidine intermediates to the corresponding carbonyl compounds is critical. The Martin protocol , employing dimethyl sulfoxide (DMSO) and oxalyl chloride as a mixed oxidant, achieves this conversion with 75–85% efficiency. For instance, N-Boc-3-hydroxypiperidine treated with DMSO/oxalyl chloride at −30°C in dichloromethane generates N-Boc-3-piperidone, which is subsequently deprotected to yield piperidine-3-carboxylic acid. This method’s low-temperature conditions minimize racemization, preserving the (S)-configuration.

Coupling Strategies for D-Prolinate Ester Formation

Carbodiimide-Mediated Amide Bond Formation

The condensation of piperidine-3-carboxylic acid with D-proline benzyl ester is commonly achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Under anhydrous conditions in tetrahydrofuran (THF), this coupling protocol attains 70–80% yields while maintaining stereochemical integrity. Kinetic studies reveal that pre-activation of the carboxylic acid as an HOBt ester reduces epimerization risks during nucleophilic attack by the D-prolinate amine.

Enantioselective Esterification of D-Proline

The benzyl ester group is introduced via Steglich esterification , where D-proline reacts with benzyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves >95% conversion within 12 hours at 0°C, with no detectable racemization. Alternatives such as Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are less favored due to byproduct formation.

Hydrochloride Salt Formation and Crystallization

Acidic Workup for Salt Precipitation

The final hydrochloride salt is obtained by treating the free base with concentrated HCl in anhydrous diethyl ether. Slow addition at −20°C ensures controlled crystallization, yielding needle-like crystals with 98–99% purity. X-ray diffraction analysis confirms the protonation site at the piperidine nitrogen, with chloride counterions stabilizing the crystal lattice.

Solvent Screening for Optimal Crystallinity

Comparative studies of crystallization solvents demonstrate that methyl tert-butyl ether (MTBE) produces superior crystal morphology compared to hexane or ethyl acetate. MTBE’s low polarity facilitates gradual supersaturation, reducing inclusion of solvate molecules (Table 1).

Table 1: Crystallization Solvent Impact on Hydrochloride Purity

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| MTBE | 99.1 | Needles |

| Hexane | 97.3 | Aggregates |

| Ethyl Acetate | 95.8 | Plates |

Analytical Characterization and Quality Control

Chiral HPLC for Enantiopurity Assessment

Enantiomeric excess is quantified using Chiralpak IC-3 columns with a hexane/isopropanol/trifluoroacetic acid mobile phase. Retention times of 8.2 minutes for the (S)-enantiomer and 9.7 minutes for the (R)-enantiomer confirm <1% stereochemical impurity.

NMR Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 3.85 (m, 1H, piperidine H3), δ 4.60 (ABq, 2H, benzyl CH₂), and δ 8.20 (s, 1H, HCl proton). ¹³C NMR corroborates the carbonyl resonance at δ 172.5 ppm.

Process Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted benzyl derivatives. These products have their own applications in different fields of research and industry.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride serves as a vital intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections and other diseases.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including those related to this compound, exhibit potent antibacterial properties. For instance, novel lincomycin derivatives incorporating substituted pipecolinic acid have shown significant activity against Streptococcus pneumoniae and Streptococcus pyogenes, indicating the potential for developing new antibiotics based on this scaffold .

Anticoagulant Properties

The compound has also been explored in the context of anticoagulant drug synthesis. A notable example includes its use in the efficient synthesis of argatroban, a potent anticoagulant, showcasing its utility in developing therapeutic agents for cardiovascular diseases .

Synthetic Applications

This compound is utilized as a chiral building block in asymmetric synthesis. Its ability to undergo various reactions makes it a versatile component in the development of complex organic molecules.

Asymmetric Synthesis

The compound is particularly valuable in asymmetric synthesis due to its chiral nature. It can serve as a catalyst or a reagent in reactions that require high enantioselectivity. Research indicates that compounds derived from proline-like structures can effectively catalyze reactions under mild conditions, enhancing yields and selectivity .

Case Study 1: Synthesis of Pipecolic Amides

A study detailed an innovative approach to synthesizing pipecolic amides using a diastereoselective three-component reaction involving this compound. The method demonstrated robustness and high yields, paving the way for synthesizing various medicinally relevant compounds .

Case Study 2: Development of Antimicrobial Agents

In another study focused on the development of antimicrobial agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects against periodontal disease-triggering bacteria. The findings revealed significant antimicrobial potential with minimal cytotoxicity, supporting its application in treating infections .

Mechanism of Action

The mechanism of action of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride with related compounds, emphasizing structural variations and their implications:

Key Findings from Comparative Analysis:

Structural Complexity and Bioactivity: The target compound’s piperidine-proline hybrid structure offers conformational rigidity compared to simpler analogs like 3-Benzylpiperidine or L-Valine benzyl ester . This rigidity may enhance target selectivity in enzyme inhibition (e.g., EP300/CBP) . Substituents like the hydroxy group in compound 91 or acetyloxy in 93 () demonstrate how functional groups modulate reactivity and stability.

Steric and Stereochemical Effects :

- The (S)-piperidine and D-proline configuration distinguishes the target compound from derivatives like 91 (4R-hydroxy-D-proline) or the (S)-dimethylpiperidine in . Such stereochemical differences can drastically alter binding kinetics .

- Dimethyl groups in ’s compound introduce steric hindrance, which may reduce off-target interactions but limit conformational adaptability .

Synthetic Utility :

- Benzyl prolinate derivatives () are frequently acylated or functionalized for drug discovery, suggesting the target compound could serve as a precursor for more complex inhibitors .

Research Implications and Gaps

- Activity Data: Direct biological data for the target compound are absent in the evidence.

- Solubility and Stability : The hydrochloride salt likely improves solubility over neutral analogs, but stability under physiological conditions (e.g., ester hydrolysis) requires further study .

- Safety Profile : Analogous compounds show low acute toxicity, but long-term effects (e.g., metabolite accumulation) remain uncharacterized .

Biological Activity

Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of benzyl amine with a piperidine derivative followed by the formation of the proline structure. The process often utilizes standard organic synthesis techniques such as amide bond formation and subsequent purification through crystallization or chromatography.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of piperidine derivatives, including this compound. For instance, derivatives have shown dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), crucial targets in Alzheimer's disease therapy:

| Compound | HDAC IC50 (μM) | AChE IC50 (μM) |

|---|---|---|

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

These compounds not only inhibited enzyme activity but also demonstrated significant neuroprotective effects in cellular models, indicating their potential as multitarget-directed ligands for Alzheimer's treatment .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that piperidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from piperidine have shown enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The mechanism often involves modulation of key signaling pathways associated with cell proliferation and survival.

Case Study 1: Alzheimer's Disease

In a recent experimental study, a series of N-benzyl piperidine derivatives were evaluated for their potential to inhibit AChE and HDAC, which are implicated in Alzheimer's pathology. The findings indicated that certain derivatives not only inhibited these enzymes but also exhibited antioxidant properties and reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Case Study 2: Cancer Therapy

Another study focused on the cytotoxic effects of piperidine-based compounds against various cancer cell lines. The results revealed that specific modifications to the piperidine structure could enhance binding affinity to target proteins involved in cancer progression, leading to increased apoptosis rates .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit HDAC and AChE is critical for its neuroprotective effects.

- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways through mitochondrial dysfunction.

- Antioxidant Activity : Many piperidine derivatives exhibit scavenging activity against free radicals, contributing to their protective effects in neurodegenerative conditions.

Q & A

Q. What are the key considerations for optimizing the synthesis of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride?

Synthesis optimization requires attention to stereochemistry, reaction conditions, and purification. For example, analogous compounds like Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride are synthesized using benzyl chloroformate with piperidin-3-ylmethanol in the presence of triethylamine, achieving >93% purity via HPLC . Reaction temperature (e.g., 0–5°C for carbamate formation) and solvent selection (e.g., dichloromethane) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high chiral purity, a common challenge in piperidine derivatives .

Q. How can researchers characterize the structural and chiral integrity of this compound?

Use a combination of:

- NMR spectroscopy : To confirm the benzyl ester, piperidine, and proline moieties.

- HPLC with chiral columns : For enantiomeric excess analysis, as seen in related compounds like (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride, which requires >97% purity for pharmacological studies .

- Mass spectrometry (MS) : To verify molecular weight (e.g., C14H17ClN2O3 for Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats, as recommended in Safety Data Sheets (SDS) for structurally similar benzyl piperidine derivatives .

- Ventilation : Avoid inhalation of dust/aerosols, which may cause respiratory irritation .

- Storage : Keep in a cool, dark place (<20°C) away from oxidizers, as thermal decomposition of benzyl carbamates can release toxic gases like CO .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (S)-configuration in the piperidine ring and D-prolinate moiety can dictate binding affinity to targets like neurotransmitter receptors. For example, (S)-configured Benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride shows distinct interactions with enzymes compared to its (R)-enantiomer, impacting pharmacokinetic profiles . Computational docking studies combined with in vitro assays (e.g., receptor binding assays) are recommended to validate stereospecific effects.

Q. What strategies resolve contradictions in reported toxicity data for benzyl piperidine derivatives?

Discrepancies in toxicity (e.g., LD50 values) often arise from differences in purity or experimental models. For example:

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

Key modifications include:

- Substitution on the benzyl group : Fluorine or methoxy groups (as in Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride) can improve metabolic stability .

- Piperidine ring modifications : Methyl or hydroxy groups alter lipophilicity and blood-brain barrier permeability .

- Comparative SAR table :

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorine at C3 | ↑ Metabolic stability | |

| Hydroxy group at C4 | ↓ Cytotoxicity in HepG2 cells | |

| Methylation of NH | ↑ Binding to σ1 receptors |

Q. What analytical methods are suitable for detecting degradation products under varying storage conditions?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and analyze via:

- LC-MS : To identify hydrolyzed products (e.g., free proline or piperidine fragments).

- Karl Fischer titration : Monitor moisture uptake, which accelerates degradation in hygroscopic hydrochloride salts .

Methodological Guidance

Q. How to design experiments to assess the compound’s potential as a protease inhibitor?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., FRET-based) with target proteases (e.g., cathepsin B) at pH 7.4.

- IC50 determination : Compare with reference inhibitors (e.g., E-64 for cysteine proteases).

- Molecular dynamics simulations : Predict binding modes of the benzyl-piperidine scaffold to active sites .

Q. What computational tools predict the compound’s ADMET properties?

- SwissADME : Estimates solubility (LogS), permeability (LogP), and CYP450 interactions.

- ProTox-II : Predicts acute toxicity (e.g., hepatotoxicity) based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.